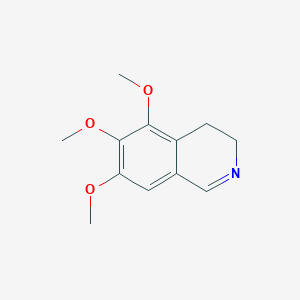
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole typically involves the reaction of carbazole derivatives with triazine compounds. One common method includes the use of 4,6-diphenyl-1,3,5-triazine as a starting material, which undergoes a nucleophilic substitution reaction with 9-phenylcarbazole in the presence of a suitable base and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole exerts its effects involves its ability to facilitate the efficient injection and transport of electrons. This is primarily due to the presence of the triazine and carbazole moieties, which provide a stable framework for electron mobility. The compound interacts with molecular targets such as electron-transport layers in OLEDs, enhancing the overall efficiency and performance of the device .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transport properties.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Known for its high thermal stability and electron-transport capabilities.
1,3,5-Tri(3-pyridyl)benzene: Used in electronic devices for its electron-transport properties.
Uniqueness
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole stands out due to its unique combination of triazine and carbazole moieties, which provide a balance of thermal stability, electron mobility, and structural rigidity. This makes it particularly suitable for high-performance OLED applications .
Properties
Molecular Formula |
C45H29N5 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H |
InChI Key |
KYYFFLQBMZRHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

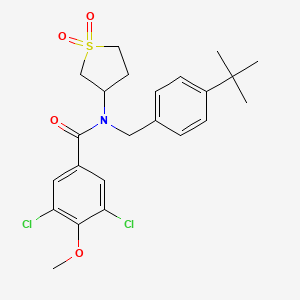
![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)
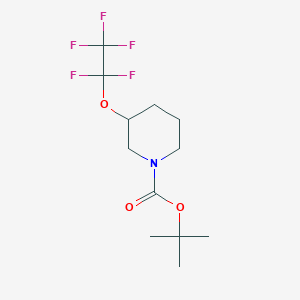
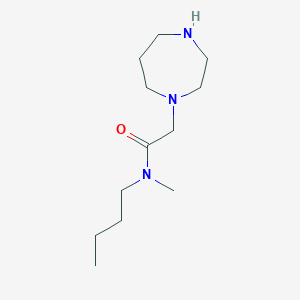
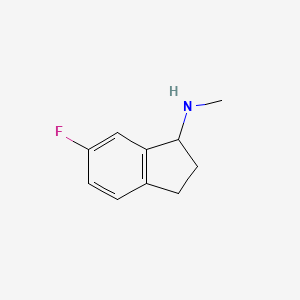

![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)
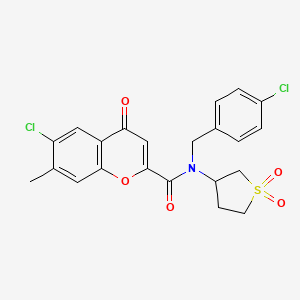
![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)
